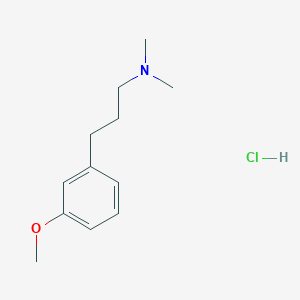
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a dimethylamino group attached to the propyl chain. The hydrogen chloride (1/1) indicates that the compound is in its hydrochloride salt form, which is commonly used to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a reductive amination reaction with N,N-dimethylamine to form the intermediate 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis.
Purification Techniques: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-N,N-dimethylpropan-1-amine.
Reduction: Formation of 3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(3-Hydroxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-N,N-dimethylpropan-1-amine: Similar structure but with the methoxy group in a different position on the phenyl ring.
3-(3-Methoxyphenyl)-N,N-diethylpropan-1-amine: Similar structure but with diethylamino group instead of dimethylamino group.
Uniqueness
3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity. The presence of the methoxy group and the dimethylamino group provides distinct chemical and pharmacological properties compared to similar compounds.
属性
CAS 编号 |
61185-94-2 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-13(2)9-5-7-11-6-4-8-12(10-11)14-3;/h4,6,8,10H,5,7,9H2,1-3H3;1H |
InChI 键 |
ZJISEEIMAZMZNF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC1=CC(=CC=C1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
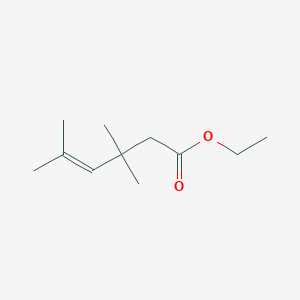
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

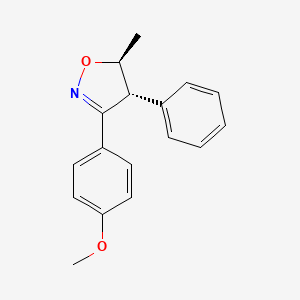

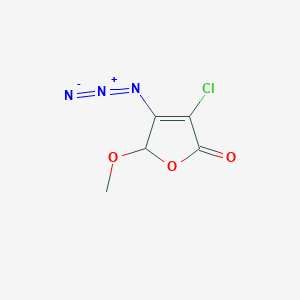
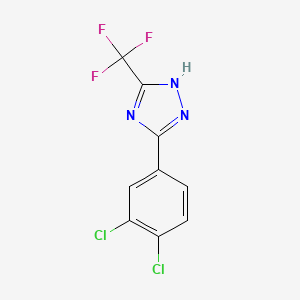
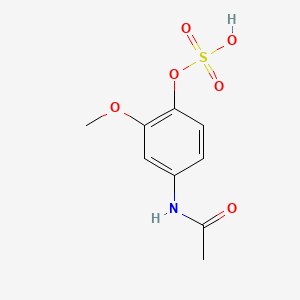
![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)

